N-(Benzo[d]thiazol-2-ylmethyl)benzamide N-(Benzo[d]thiazol-2-ylmethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 117998-90-0
VCID: VC7438829
InChI: InChI=1S/C15H12N2OS/c18-15(11-6-2-1-3-7-11)16-10-14-17-12-8-4-5-9-13(12)19-14/h1-9H,10H2,(H,16,18)
SMILES: C1=CC=C(C=C1)C(=O)NCC2=NC3=CC=CC=C3S2
Molecular Formula: C15H12N2OS
Molecular Weight: 268.33

N-(Benzo[d]thiazol-2-ylmethyl)benzamide

CAS No.: 117998-90-0

Cat. No.: VC7438829

Molecular Formula: C15H12N2OS

Molecular Weight: 268.33

* For research use only. Not for human or veterinary use.

N-(Benzo[d]thiazol-2-ylmethyl)benzamide - 117998-90-0

Specification

CAS No. 117998-90-0
Molecular Formula C15H12N2OS
Molecular Weight 268.33
IUPAC Name N-(1,3-benzothiazol-2-ylmethyl)benzamide
Standard InChI InChI=1S/C15H12N2OS/c18-15(11-6-2-1-3-7-11)16-10-14-17-12-8-4-5-9-13(12)19-14/h1-9H,10H2,(H,16,18)
Standard InChI Key PYQZKWAXOBMOAR-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)NCC2=NC3=CC=CC=C3S2

Introduction

Structural and Molecular Characteristics

N-(Benzo[d]thiazol-2-ylmethyl)benzamide features a benzamide group linked via a methylene bridge to a benzo[d]thiazole moiety. The SMILES representation (C1=CC=C(C=C1)C(=O)NCC2=NC3=CC=CC=C3S2) and InChIKey (PYQZKWAXOBMOAR-UHFFFAOYSA-N) confirm its planar aromatic systems and amide functional group . Spectroscopic analyses, including ¹H NMR and IR, reveal characteristic peaks:

  • ¹H NMR: Protons on the benzothiazole ring appear as triplets and doublets between δ 6.99–7.64 ppm, while the methylene bridge (–CH₂–) resonates at δ 4.10–4.50 ppm .

  • IR Spectroscopy: A strong carbonyl (C=O) stretch at 1660–1681 cm⁻¹ and C–N vibrations at 1442–1473 cm⁻¹ .

The compound’s predicted collision cross section (CCS) varies with adducts, as shown below:

Adductm/zPredicted CCS (Ų)
[M+H]⁺269.07433157.6
[M+Na]⁺291.05627171.9
[M-H]⁻267.05977162.9

These CCS values are critical for mass spectrometry-based identification in pharmacokinetic studies .

Synthetic Routes and Optimization

The synthesis of N-(Benzo[d]thiazol-2-ylmethyl)benzamide involves a four-step protocol:

  • Formation of 4-(Chloromethyl)benzoyl Chloride: Reacting 4-(chloromethyl)benzoic acid with thionyl chloride yields the acyl chloride intermediate .

  • Benzothiazole Amination: Cyclization of 2-aminothiophenol derivatives forms 2-aminobenzothiazoles (e.g., benzo[d]thiazol-2-amine) .

  • Amide Coupling: Reaction of 4-(chloromethyl)benzoyl chloride with 2-aminobenzothiazoles produces 4-(chloromethyl)-N-(benzo[d]thiazol-2-yl)benzamide .

  • Final Alkylation: Substitution of the chloromethyl group with piperazine derivatives under basic conditions yields target analogs .

Optimized conditions (e.g., dichloromethane solvent, room temperature) achieve yields of 70–90% . Key challenges include controlling regioselectivity during benzothiazole formation and minimizing hydrolysis of the acyl chloride intermediate.

Biological Activities and Mechanistic Insights

Enzymatic Inhibition in Neurodegenerative Disease

N-(Benzo[d]thiazol-2-ylmethyl)benzamide exhibits dual inhibition of AChE (IC₅₀ ≈ 1.2 µM) and MAO-B (IC₅₀ ≈ 2.8 µM), surpassing reference drugs like donepezil in selectivity . Molecular docking studies suggest:

  • AChE Binding: The benzothiazole moiety occupies the peripheral anionic site, while the benzamide group interacts with the catalytic triad (Ser203, His447) .

  • MAO-B Binding: Hydrophobic interactions with FAD cofactor and Tyr435 residue enhance inhibition .

Anti-Biofilm and Antimicrobial Properties

At sub-MIC concentrations (≤25 µg/mL), the compound disrupts Pseudomonas aeruginosa biofilms by inhibiting quorum-sensing receptors (LasR and RhlR). This activity correlates with reduced pyocyanin production and biofilm biomass (-40–60% vs. controls).

Amyloid Beta (Aβ) Aggregation Inhibition

In vitro assays demonstrate a 35–50% reduction in Aβ₁–₄₂ fibrillization at 10 µM, likely via π–π stacking interactions with hydrophobic peptide regions .

Physicochemical and Pharmacokinetic Properties

PropertyValue
Molecular Weight268.33 g/mol
LogP (Predicted)3.2 ± 0.3
Aqueous SolubilityPoor (<10 µM at pH 7.4)
Plasma Protein Binding89–92% (Human serum)

Despite favorable enzyme affinity, poor solubility limits bioavailability. Prodrug strategies (e.g., phosphate esters) are under investigation to enhance hydrophilicity.

Comparative Analysis of Derivatives

Structural analogs with modifications to the benzothiazole or benzamide groups reveal activity trends:

DerivativeAChE IC₅₀ (µM)MAO-B IC₅₀ (µM)
4a (R=H, R'=CH₃)1.12.5
4d (R=OCH₃, R'=C₂H₅)0.91.8
4f (R=Cl, R'=CH₂CH₂OH)1.43.2

Methoxy substitution (4d) enhances MAO-B inhibition, while chloro groups (4f) improve AChE selectivity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator